molecular formula C6H13ClFN B1447320 4-Fluoroazepane hydrochloride CAS No. 1373502-66-9

4-Fluoroazepane hydrochloride

Cat. No.: B1447320
CAS No.: 1373502-66-9
M. Wt: 153.62 g/mol
InChI Key: NSZYNGRVUZJGMO-UHFFFAOYSA-N
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Description

4-Fluoroazepane hydrochloride: is an organic compound with the molecular formula C₆H₁₃ClFN . It is a white or off-white crystalline solid that is soluble in acidic aqueous solutions. The structure of this compound is similar to that of gamma-aminobutyric acid (GABA) analogs, which suggests potential sedative and hypnotic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroazepane hydrochloride typically involves the reaction of 4-fluoroazepane with hydrochloric acid. The reaction conditions may vary depending on the desired yield and purity, but generally, the process involves dissolving 4-fluoroazepane in an appropriate solvent and then adding hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and reaction time to maximize yield and purity while minimizing impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoroazepane hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted azepane derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-Fluoroazepane hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoroazepane hydrochloride is not fully understood. its structural similarity to gamma-aminobutyric acid (GABA) analogs suggests that it may interact with GABA receptors in the central nervous system. This interaction could potentially modulate the inhibitory effects of GABA, leading to sedative and hypnotic effects .

Comparison with Similar Compounds

    4-Fluoroazepane: The parent compound without the hydrochloride salt.

    Gamma-aminobutyric acid (GABA) analogs: Compounds with similar structures that interact with GABA receptors.

Uniqueness: 4-Fluoroazepane hydrochloride is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The hydrochloride salt form also enhances its solubility in aqueous solutions, making it more suitable for certain applications compared to its non-salt counterparts .

Properties

IUPAC Name

4-fluoroazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-6-2-1-4-8-5-3-6;/h6,8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZYNGRVUZJGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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